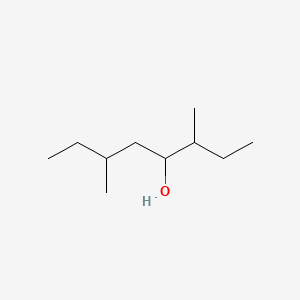
3,6-Dimethyloctan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dimethyloctan-4-ol is an organic compound classified as an alcohol. It is a branched-chain molecule with the molecular formula C10H22O. This compound is characterized by the presence of two methyl groups attached to the third and sixth carbon atoms of an octane chain, with a hydroxyl group (-OH) attached to the fourth carbon atom. The structural complexity and specific arrangement of functional groups make it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Dimethyloctan-4-ol can be synthesized through several methods, including:
Grignard Reaction: One common method involves the reaction of a suitable Grignard reagent with a ketone. For instance, the reaction of 3,6-dimethyl-4-octanone with a Grignard reagent like methylmagnesium bromide can yield this compound.
Reduction of Ketones: Another method involves the reduction of 3,6-dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyloctan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Halogenating Agents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 3,6-Dimethyl-4-octanone
Reduction: 3,6-Dimethyloctane
Substitution: 3,6-Dimethyloctyl halides
Scientific Research Applications
3,6-Dimethyloctan-4-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,6-dimethyloctan-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,6-Dimethyl-4-octanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
2,6-Dimethyloctan-4-ol: Similar structure but with the methyl groups attached to different carbon atoms, resulting in different chemical properties.
Uniqueness
3,6-Dimethyloctan-4-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
66719-31-1 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
3,6-dimethyloctan-4-ol |
InChI |
InChI=1S/C10H22O/c1-5-8(3)7-10(11)9(4)6-2/h8-11H,5-7H2,1-4H3 |
InChI Key |
XFUFFAQPWAGSDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















